N'-(3-methylphenyl)butanehydrazide
Description
N'-(3-Methylphenyl)butanehydrazide is a hydrazide derivative characterized by a butanehydrazide backbone substituted with a 3-methylphenyl group at the terminal hydrazine nitrogen. This compound belongs to a broader class of acylhydrazides, which are widely studied for their versatile reactivity, particularly in forming Schiff bases and coordinating with metals for pharmaceutical or material applications . These reactions typically yield hydrazones with moderate-to-good crystallinity and well-defined melting points (e.g., 95–176°C for related derivatives) .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N'-(3-methylphenyl)butanehydrazide |
InChI |
InChI=1S/C11H16N2O/c1-3-5-11(14)13-12-10-7-4-6-9(2)8-10/h4,6-8,12H,3,5H2,1-2H3,(H,13,14) |
InChI Key |
UVVHDXDBLZTGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Methylphenyl)butanehydrazide typically involves the reaction of 3-methylphenylhydrazine with butanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Methylphenylhydrazine+Butanoyl chloride→N’-(3-Methylphenyl)butanehydrazide+HCl
Industrial Production Methods: Industrial production of N’-(3-Methylphenyl)butanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N’-(3-Methylphenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
Scientific Research Applications
N’-(3-Methylphenyl)butanehydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme inhibition and protein interactions due to its hydrazide functional group.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-Methylphenyl)butanehydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of its use.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Acetohydrazide Derivatives : Compounds such as 2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(3-methylphenyl)methylene]acetohydrazide (1e) demonstrate potent anticancer activity against MCF-7 breast cancer cells (IC₅₀: 12.3 µM) . This suggests that substitution with lipophilic groups (e.g., bis-methylphenyl) enhances membrane permeability and target engagement.
Antimicrobial Potential
- Benzimidazole-Hydrazide Hybrids : Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) exhibit antimicrobial properties, though specific data for the 3-methylphenyl variant are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
